2-(4,4-Dimethylcyclohexyl)benzaldehyde
Description
Properties
Molecular Formula |
C15H20O |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-(4,4-dimethylcyclohexyl)benzaldehyde |
InChI |
InChI=1S/C15H20O/c1-15(2)9-7-12(8-10-15)14-6-4-3-5-13(14)11-16/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
RTZZEOXHYDHIPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C2=CC=CC=C2C=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,4-Dimethylcyclohexyl)benzaldehyde typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4,4-dimethylcyclohexyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields .
Industrial Production Methods: Industrial production of 2-(4,4-Dimethylcyclohexyl)benzaldehyde follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-(4,4-Dimethylcyclohexyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nitration with HNO3 and H2SO4, sulfonation with SO3 and H2SO4, halogenation with Br2 or Cl2 in the presence of a Lewis acid.
Major Products Formed:
Oxidation: 2-(4,4-Dimethylcyclohexyl)benzoic acid.
Reduction: 2-(4,4-Dimethylcyclohexyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4,4-Dimethylcyclohexyl)benzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4,4-Dimethylcyclohexyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s aromatic ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Feasibility : Benzaldehyde derivatives are frequently modified via Claisen-Schmidt or Friedel-Crafts reactions. The 4,4-dimethylcyclohexyl group may sterically hinder such reactions, necessitating optimized conditions .
- Toxicity Considerations: Unlike 4-(Bromomethyl)benzaldehyde, which lacks thorough toxicological data , cyclohexyl-containing organophosphates () highlight the need for rigorous safety assessments in structurally related aldehydes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
